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Abstract
This application note provides a comprehensive guide for the structural confirmation of

Squalene-d6 using Nuclear Magnetic Resonance (NMR) spectroscopy. Squalene-d6, a

deuterated isotopologue of the naturally occurring triterpene squalene, is a critical internal

standard and tracer in various biomedical and pharmaceutical research applications. Ensuring

its structural integrity and isotopic purity is paramount. This document outlines the theoretical

basis, detailed experimental protocols for sample preparation, and data acquisition for ¹H, ¹³C,

and ²H NMR. Furthermore, it provides an in-depth guide to spectral analysis for the

unambiguous structural elucidation and confirmation of Squalene-d6.

Introduction: The Significance of Squalene-d6 and
the Role of NMR
Squalene is a lipid and a precursor for the synthesis of all steroids in animals, including

cholesterol. Its deuterated analogue, Squalene-d6, where six hydrogen atoms have been

replaced by deuterium, is an invaluable tool in mass spectrometry-based quantification and

metabolic studies. The precise location of the deuterium labels is crucial for its function as an

internal standard.
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical

technique that provides detailed information about the molecular structure of a sample.[1][2][3]

By analyzing the interaction of atomic nuclei with an external magnetic field, NMR can elucidate

the chemical environment of individual atoms within a molecule. For Squalene-d6, multinuclear

NMR, including ¹H, ¹³C, and ²H NMR, is the definitive method for confirming its molecular

structure and the position of the deuterium labels.

Theoretical Principles: The Impact of Deuterium on
NMR Spectra
The substitution of protium (¹H) with deuterium (²H) has several key effects on NMR spectra

that are fundamental to the structural confirmation of Squalene-d6:

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the protons that have been

replaced by deuterium will be absent or significantly diminished in intensity. This provides

direct evidence of deuteration at specific sites.

¹³C NMR: The ¹³C nucleus is NMR-active.[1] In a proton-decoupled ¹³C NMR spectrum,

carbons directly bonded to deuterium will exhibit a characteristic multiplet (typically a triplet

for a -CD group) due to C-D coupling. Furthermore, there is a slight upfield shift (isotope

shift) of the carbon resonance compared to its protonated counterpart.

²H NMR: Deuterium itself is an NMR-active nucleus (spin I=1).[4] A ²H NMR spectrum will

show signals at chemical shifts corresponding to the positions of the deuterium atoms.[4]

This provides direct confirmation of the presence and chemical environment of the deuterium

labels.

Experimental Workflow and Protocols
A systematic approach is essential for obtaining high-quality NMR data for the structural

confirmation of Squalene-d6. The following workflow and protocols are recommended.
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Figure 1: Experimental workflow for Squalene-d6 structural confirmation.
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Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[5] Given that

squalene is a non-polar lipid, a deuterated solvent with good solvating properties for non-polar

compounds is required.[6][7][8]

Protocol:

Weighing: Accurately weigh approximately 5-10 mg of Squalene-d6 into a clean, dry vial.

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for squalene due to

its ability to dissolve non-polar compounds.[9][10][11]

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl the vial to ensure

the Squalene-d6 is completely dissolved.

Transfer: Using a clean glass pipette, transfer the solution to a high-quality 5 mm NMR tube.

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based

on the specific NMR spectrometer used.

Table 1: Suggested NMR Acquisition Parameters
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Parameter ¹H NMR ¹³C NMR DEPT-135 ²H NMR

Spectrometer

Frequency

400 MHz (or

higher)

100 MHz (or

higher)

100 MHz (or

higher)

61.4 MHz (on a

400 MHz

system)

Pulse Program Standard 1-pulse
Proton-

decoupled

Standard DEPT-

135
Standard 1-pulse

Spectral Width 12-15 ppm 220-250 ppm 220-250 ppm 10-12 ppm

Acquisition Time 2-3 s 1-2 s 1-2 s 1-2 s

Relaxation Delay

(d1)
2-5 s 2-5 s 2-5 s 1-2 s

Number of Scans

(ns)
16-64 1024-4096 512-2048 256-1024

Temperature 298 K 298 K 298 K 298 K

Protocol:

Instrument Setup: Insert the NMR tube into the spectrometer.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent

and perform automated or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and

CH₃ groups.[12][13][14]

²H NMR Acquisition: Tune the probe to the deuterium frequency and acquire a one-

dimensional ²H NMR spectrum.[4]

Spectral Analysis and Interpretation
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A thorough analysis of the ¹H, ¹³C, and ²H NMR spectra is required for the complete structural

confirmation of Squalene-d6. The expected chemical shifts for unlabeled squalene provide a

reference for interpreting the spectra of its deuterated analogue.[15][16][17][18][19][20][21][22]

[23][24][25]

¹H NMR Spectrum Analysis
The primary goal of the ¹H NMR analysis is to identify the absence of signals corresponding to

the deuterated positions. For Squalene-d6, where the six methyl protons at the C1 position are

replaced by deuterium, the following is expected:

Signal Disappearance: The characteristic singlet corresponding to the six protons of the two

methyl groups at the C1 position (typically around 1.68 ppm) should be significantly reduced

in intensity or completely absent.

Integration: The relative integration of the remaining proton signals should be consistent with

the structure of squalene, minus the six protons at the C1 position.

¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides valuable information about the carbon skeleton and confirms

the location of the deuterium labels.

C-D Coupling: The carbon atom at the C1 position, which is directly bonded to three

deuterium atoms in Squalene-d6, will exhibit a multiplet due to one-bond C-D coupling. For

a -CD₃ group, this will appear as a septet. The observation of this multiplet at the expected

chemical shift for the C1 carbon (around 16.0 ppm) is strong evidence for deuteration at this

position.

Isotope Shift: The chemical shift of the C1 carbon will likely be shifted slightly upfield

compared to the corresponding signal in unlabeled squalene.

DEPT-135: In the DEPT-135 spectrum, signals for CH and CH₃ groups are positive, while

CH₂ groups are negative. Quaternary carbons are absent. The signal for the C1 carbon, now

a CD₃ group, should appear as a positive signal, confirming it is a methyl carbon.

²H NMR Spectrum Analysis
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The ²H NMR spectrum provides direct detection of the deuterium nuclei.

Chemical Shift: A signal should be observed in the ²H NMR spectrum at a chemical shift

corresponding to the C1 methyl position (around 1.68 ppm). The chemical shift in ²H NMR is

nearly identical to that in ¹H NMR.[4] The presence of this signal definitively confirms the

incorporation of deuterium at this specific location.

Advanced 2D NMR Techniques (Optional)
For further confirmation, 2D NMR experiments can be employed:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and

carbon signals that are directly bonded.[26][27] In the HSQC spectrum of Squalene-d6, the

correlation peak between the C1 carbon and its attached protons will be absent.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons over two or three bonds.[26][27] This can be used to confirm

the connectivity of the carbon skeleton around the deuterated site.

Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR (qNMR) can be used to determine the purity of the Squalene-d6 sample.[28]

[29][30][31][32] This is achieved by adding a certified internal standard of known concentration

and comparing the integral of a signal from the analyte to that of the standard.

Conclusion
Multinuclear NMR spectroscopy is an indispensable tool for the comprehensive structural

confirmation of Squalene-d6. By combining the information from ¹H, ¹³C, and ²H NMR,

researchers can unambiguously verify the molecular structure, confirm the location of the

deuterium labels, and assess the isotopic purity of the sample. The protocols and analytical

strategies outlined in this application note provide a robust framework for ensuring the quality

and integrity of Squalene-d6 for its intended applications in research and development.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://en.wikipedia.org/wiki/Deuterium_NMR
https://www.youtube.com/watch?v=pH_B5KLDAx4
https://www.princeton.edu/~nmr/2D-NMR_122110/Lunch2DNMR122110.pdf
https://www.benchchem.com/product/b1160508/docs?utm_src=pdf-body#application-note-structural-confirmation-of-squalene-d6-via-multinuclear-nmr-spectroscopy
https://www.youtube.com/watch?v=pH_B5KLDAx4
https://www.princeton.edu/~nmr/2D-NMR_122110/Lunch2DNMR122110.pdf
https://www.benchchem.com/product/b1160508/docs?utm_src=pdf-body#application-note-structural-confirmation-of-squalene-d6-via-multinuclear-nmr-spectroscopy
https://pubs.acs.org/doi/10.1021/jm500734a
https://emerypharma.com/blog/a-guide-to-quantitative-nmr-qnmr/
https://resolvemass.ca/quantitative-nuclear-magnetic-resonance-qnmr-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4255677/
https://scholarworks.bwise.kr/cau/bitstream/2019.sw.cau/43977/1/Quantitative%20NMR%20as%20a%20Versatile%20Tool%20for%20the%20Reference%20Material%20Preparation.pdf
https://www.benchchem.com/product/b1160508/docs?utm_src=pdf-body#application-note-structural-confirmation-of-squalene-d6-via-multinuclear-nmr-spectroscopy
https://www.benchchem.com/product/b1160508/docs?utm_src=pdf-body#application-note-structural-confirmation-of-squalene-d6-via-multinuclear-nmr-spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nam, A.-M., Bighelli, A., Paoli, M., & Tomi, F. (2017). Quantification of Squalene in Olive Oil

Using 13C Nuclear Magnetic Resonance Spectroscopy. Magnetochemistry, 3(4), 49. [Link]

ResearchGate. (n.d.). ¹³C NMR spectrum of a commercially available virgin olive oil. SQ:

squalene. [Image]. Retrieved from [Link]

Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation

and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry,

57(22), 9220–9231. [Link]

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic

Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

ResearchGate. (n.d.). (a) One-dimensional ¹H NMR spectrum along with the structure of

squalene... [Image]. Retrieved from [Link]

Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation

and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

Kim, J. H., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material

Preparation. Applied Sciences, 11(2), 834. [Link]

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

ResearchGate. (n.d.). Top Formula of squalene. Bottom 1 H-NMR spectrum of an authentic...

[Image]. Retrieved from [Link]

Organic Chemistry. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR.

Retrieved from [Link]

ResearchGate. (n.d.). (a) 300 MHz 1 H NMR spectrum of squalene extracted from olive oil

in... [Image]. Retrieved from [Link]

CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.mdpi.com/2312-7481/3/4/49
https://www.researchgate.net/figure/C-NMR-spectrum-of-a-commercially-available-virgin-olive-oil-SQ-squalene_fig2_320875323
https://pubs.acs.org/doi/10.1021/jm500734a
https://emerypharma.com/blog/a-guide-to-quantitative-nmr-qnmr/
https://resolvemass.com/quantitative-nuclear-magnetic-resonance-qnmr-analysis-explained-what-it-is-and-how-it-works/
https://www.researchgate.net/figure/a-One-dimensional-1-H-NMR-spectrum-along-with-the-structure-of-squalene-with-proton_fig4_344315256
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4244955/
https://www.mdpi.com/2076-3417/11/2/834
https://en.wikipedia.org/wiki/Deuterium_NMR
https://www.researchgate.net/figure/Top-Formula-of-squalene-Bottom-1-H-NMR-spectrum-of-an-authentic-standard-of-squalene_fig2_258223611
https://organicchemistry.ucdavis.edu/wp-content/uploads/2015/09/118B-H-NMR-Tables.pdf
https://www.researchgate.net/figure/a-300-MHz-1-H-NMR-spectrum-of-squalene-extracted-from-olive-oil-in-CDCl-3-solution-b_fig1_228965908
https://www.calpaclab.com/nmr-solvents/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of

Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

National Genomics Data Center (CNCB-NGDC). (n.d.). Lipid Profiling Using H NMR

Spectroscopy. Retrieved from [Link]

Gil, M., Samino, S., Barrilero, R., & Correig, X. (2019). Lipid Profiling Using 1H NMR

Spectroscopy. Methods in Molecular Biology, 2037, 35–47. [Link]

PubChem. (n.d.). Squalene. Retrieved from [Link]

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

Li, X., et al. (2019). 1H NMR combined with PLS for the rapid determination of squalene and

sterols in vegetable oils. Food Chemistry, 287, 46–54. [Link]

Semantic Scholar. (n.d.). Table 1 from Quantification of Squalene in Olive Oil Using 13C

Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

2H Instrument Co., Ltd. (n.d.). Nuclear Magnetic Resonance Spectrometer (NMR). Retrieved

from [Link]

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

Casabuona, A., et al. (1994). An NMR and molecular mechanics study of squalene and

squalene derivatives. Chemistry and Physics of Lipids, 70(1), 21–34. [Link]

UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR

Analysis. [Link]

Magritek. (2023, September 8). Detecting deuterium at natural abundance with Spinsolve

benchtop NMR spectrometer. [Link]

JoVE. (2017, January 30). NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of

the Lipid Profile of Fish Oil Supplements. [Link]

Springer Nature Experiments. (n.d.). Lipid Profiling Using 1 H NMR Spectroscopy. Retrieved

from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://resolvemass.com/analytical-characterization-of-deuterated-compounds-combining-nmr-gc-ms-and-lc-ms-techniques/
https://ngdc.cncb.ac.cn/biomarket/publications/2037-35
https://pubmed.ncbi.nlm.nih.gov/31463838/
https://pubchem.ncbi.nlm.nih.gov/compound/Squalene
https://www.organomation.com/blog/nmr-sample-preparation-the-complete-guide
https://pubmed.ncbi.nlm.nih.gov/30857688/
https://www.semanticscholar.org/paper/Quantification-of-Squalene-in-Olive-Oil-Using-13C-Nam-Bighelli/8f1f5e8f4c2c5a2c2b3e8a1d7e8b9c0a9e1e4f9c/figure/0
https://2hinst.com/nuclear-magnetic-resonance-spectrometer-nmr/
https://www.sas.rochester.edu/chm/nmr/user/good1h.php
https://pubmed.ncbi.nlm.nih.gov/8181078/
https://www.u-chem.com/deuterated-solvents-essential-reagents-for-accurate-nmr-analysis
https://www.magritek.com/blog/2023/09/08/detecting-deuterium-at-natural-abundance-with-spinsolve-benchtop-nmr-spectrometer/
https://www.jove.com/v/54558/nmr-spectroscopy-as-a-robust-tool-for-the-rapid-evaluation-of-the
https://experiments.springernature.com/articles/10.1007/978-1-4939-9690-2_3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an

NMR Spectrum and Common Problems. [Link]

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the

Deuterated solvent?[Link]

ResearchGate. (n.d.). HSQC confirmation of 1 H-and 13 C-NMR resonance assignments for

squalene. [Table]. Retrieved from [Link]

University of Wisconsin-Madison. (2021, August 16). Acquiring 2H NMR Spectra. [Link]

ResearchGate. (n.d.). Structural determination of a highly branched C25 sedimentary

isoprenoid biomarker by NMR spectroscopy and mass spectrometry. Retrieved from [Link]

ResearchGate. (n.d.). Proton NMR spectrum of squalene. [Image]. Retrieved from [Link]

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC

(HMQC) and HMBC [Video]. YouTube. [Link]

Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

ResearchGate. (n.d.). NMR determination of site‐specific deuterium distribution (SNIF‐NMR)

in squalene from different sources. Retrieved from [Link]

Nanalysis. (2020, June 22). DEPT: A tool for 13C peak assignments. [Link]

University of Oulu. (n.d.). 2D NMR A correlation map between two NMR parameters.

Retrieved from [Link]

Mostafavi, A. Z., & Lujan, D. K. (2014). Fluorescent probes for investigation of isoprenoid

configuration and size discrimination by bactoprenol-utilizing enzymes. PMC. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.isotope-science.com/nmr-solvents.html
https://www.technologynetworks.com/analysis/articles/nmr-spectroscopy-principles-interpreting-an-nmr-spectrum-and-common-problems-329338
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy
https://mesbahenergy.com/what-are-the-solvents-used-in-nmr-what-is-the-deuterated-solvent/
https://www.researchgate.net/figure/HSQC-confirmation-of-1-H-and-13-C-NMR-resonance-assignments-for-squalene_tbl2_258223611
https://www.chem.wisc.edu/nmr/user-guides/bruker-aviii-hd-400-nmr-console/acquiring-2h-nmr-spectra/
https://www.researchgate.net/publication/222165089_Structural_determination_of_a_highly_branched_C25_sedimentary_isoprenoid_biomarker_by_NMR_spectroscopy_and_mass_spectrometry
https://www.researchgate.net/figure/Proton-NMR-spectrum-of-squalene_fig2_334567228
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_DEPT_C_NMR_Spectroscopy
https://www.youtube.com/watch?v=b4Tgs9M4-6M
https://www.chemistrysteps.com/dept-nmr/
https://www.researchgate.net/publication/12023847_NMR_determination_of_site-specific_deuterium_distribution_SNIF-NMR_in_squalene_from_different_sources
https://www.nanalysis.com/nmr-knowledge-base/2020/6/22/dept-a-tool-for-13c-peak-assignments
https://www.oulu.fi/sites/default/files/content/2DNMR.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4048995/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ochem.weebly.com [ochem.weebly.com]

2. technologynetworks.com [technologynetworks.com]

3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

4. Deuterium NMR - Wikipedia [en.wikipedia.org]

5. organomation.com [organomation.com]

6. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

7. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments
[experiments.springernature.com]

9. calpaclab.com [calpaclab.com]

10. chem.rochester.edu [chem.rochester.edu]

11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com
[allanchem.com]

12. chem.libretexts.org [chem.libretexts.org]

13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

14. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

15. mdpi.com [mdpi.com]

16. researchgate.net [researchgate.net]

17. Squalene(111-02-4) 1H NMR spectrum [chemicalbook.com]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. Squalene(7683-64-9) 13C NMR [m.chemicalbook.com]

21. Squalene | C30H50 | CID 638072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1160508?utm_src=pdf-custom-synthesis#bc-rfq
https://ochem.weebly.com/uploads/1/0/5/0/10503018/spec-hnmrtutorial-118b.pdf
https://www.technologynetworks.com/analysis/articles/nmr-spectroscopy-principles-interpreting-an-nmr-spectrum-and-common-problems-355891
https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy
https://en.wikipedia.org/wiki/Deuterium_NMR
https://www.organomation.com/nmr-sample-preparation-the-complete-guide
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-31463838
https://pubmed.ncbi.nlm.nih.gov/31463838/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9690-2_3
https://experiments.springernature.com/articles/10.1007/978-1-4939-9690-2_3
https://www.calpaclab.com/nmr-solvents/
http://www.chem.rochester.edu/notvoodoo/pages/how_to/nmr_spectrum.php
https://allanchem.com/deuterated-solvents-nmr-guide/
https://allanchem.com/deuterated-solvents-nmr-guide/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.12%3A_DEPT_C_NMR_Spectroscopy
https://www.chemistrysteps.com/dept-nmr-signals-and-problem-solving/
https://www.nanalysis.com/nmready-blog/2020/6/22/dept-a-tool-for-13c-peak-assignments
https://www.mdpi.com/2312-7481/3/4/34
https://www.researchgate.net/figure/a-One-dimensional-H-NMR-spectrum-along-with-the-structure-of-squalene-with-proton-and_fig3_343939578
https://www.chemicalbook.com/SpectrumEN_111-02-4_1HNMR.htm
https://www.researchgate.net/figure/Top-Formula-of-squalene-Bottom-1-H-NMR-spectrum-of-an-authentic-standard-of-squalene_fig1_257249686
https://www.researchgate.net/figure/a-300-MHz-1-H-NMR-spectrum-of-squalene-extracted-from-olive-oil-in-CDCl-3-solution-b_fig1_230120624
https://m.chemicalbook.com/SpectrumEN_7683-64-9_13CNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Squalene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160508?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. semanticscholar.org [semanticscholar.org]

23. An NMR and molecular mechanics study of squalene and squalene derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. researchgate.net [researchgate.net]

25. researchgate.net [researchgate.net]

26. youtube.com [youtube.com]

27. princeton.edu [princeton.edu]

28. pubs.acs.org [pubs.acs.org]

29. emerypharma.com [emerypharma.com]

30. resolvemass.ca [resolvemass.ca]

31. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity
Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

32. scholarworks.bwise.kr [scholarworks.bwise.kr]

To cite this document: BenchChem. [Application Note: Structural Confirmation of Squalene-
d6 via Multinuclear NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1160508/docs#application-note-structural-
confirmation-of-squalene-d6-via-multinuclear-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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